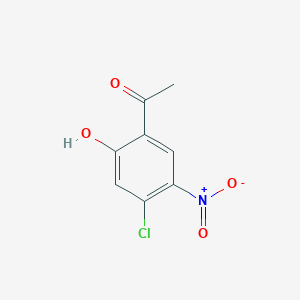

1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone

Description

Properties

IUPAC Name |

1-(4-chloro-2-hydroxy-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4(11)5-2-7(10(13)14)6(9)3-8(5)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYYAIMXKZMBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Acylation Route

Starting Material : 4-Chloro-2-methylphenol can be used as a starting material. First, it undergoes nitration to introduce a nitro group at the 5-position.

- Nitration Step : The nitration of 4-chloro-2-methylphenol can be achieved using a mixture of sulfuric acid and nitric acid at low temperatures (around 0°C) to yield 4-chloro-2-methyl-5-nitrophenol.

Acylation Step : The nitrophenol derivative can then undergo acylation with acetic anhydride or acetyl chloride to introduce the ethanone moiety.

- Acylation Conditions : Typically, acylation reactions are carried out in the presence of a base like pyridine or triethylamine to facilitate the reaction.

Alternative Routes

Friedel-Crafts Acylation : Another approach could involve Friedel-Crafts acylation of a suitable nitrophenol derivative with acetyl chloride in the presence of an aluminum chloride catalyst.

Direct Nitration of Acylated Phenol : Alternatively, one could start with an acylated phenol and then perform nitration. However, controlling the position of nitration might be challenging.

Chemical Processes and Conditions

| Step | Reaction | Conditions | Product |

|---|---|---|---|

| 1. Nitration | 4-Chloro-2-methylphenol + HNO3/H2SO4 | 0°C, mixture of sulfuric and nitric acids | 4-Chloro-2-methyl-5-nitrophenol |

| 2. Acylation | 4-Chloro-2-methyl-5-nitrophenol + AcCl/Pyridine | Room temperature, pyridine as base | This compound |

Research Findings and Challenges

Nitration Selectivity : The nitration step requires careful control to ensure the nitro group is introduced at the desired position. The use of sulfonate groups as directing groups can help achieve this selectivity.

Acylation Efficiency : The acylation step's efficiency can be influenced by the choice of acylating agent and base. Pyridine is often used due to its ability to facilitate the reaction without interfering with the nitro group.

Purification : The final product may require purification techniques such as column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of 4-chloro-2-hydroxy-5-nitrobenzoic acid.

Reduction: Formation of 4-chloro-2-hydroxy-5-aminophenyl ethanone.

Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone, also known as a nitrophenolic compound, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and analytical chemistry.

Structure and Composition

This compound features a chloro group, a hydroxyl group, and a nitro group on the phenyl ring, making it a versatile compound for various reactions. Its molecular formula is C9H8ClN2O3, and it has a molecular weight of approximately 232.62 g/mol.

Reactivity

The presence of multiple functional groups allows this compound to engage in various chemical reactions such as nucleophilic substitutions, electrophilic aromatic substitutions, and redox reactions. These properties make it suitable for synthesizing other complex molecules.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that nitrophenolic derivatives possess activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that certain nitrophenolic compounds can inhibit inflammatory pathways, suggesting therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Material Science

Polymer Synthesis

The compound can be used as a building block in polymer chemistry. Its reactive functional groups allow for the formation of new polymers with enhanced properties. Research has focused on incorporating such compounds into polymer matrices to improve mechanical strength and thermal stability .

Dyes and Pigments

Due to its vibrant color properties, this compound can also be utilized in the production of dyes and pigments. It serves as an intermediate in synthesizing azo dyes, which are widely used in textiles and coatings .

Analytical Chemistry

Chromatographic Applications

The compound has been employed as a standard in chromatography due to its distinct spectral properties. Its behavior during high-performance liquid chromatography (HPLC) allows for the accurate quantification of similar compounds in complex mixtures .

Spectroscopic Studies

Its unique absorption characteristics make it suitable for use in spectroscopic methods such as UV-Vis spectroscopy. Researchers utilize these techniques to study the interactions between this compound and various analytes, enhancing detection methods in environmental monitoring .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of various nitrophenolic compounds against resistant bacterial strains. The results indicated that this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Polymer Development

In a project aimed at developing biodegradable polymers, researchers incorporated this compound into poly(lactic acid) (PLA) matrices. The resulting composites showed improved thermal stability and mechanical properties compared to pure PLA, indicating its utility in sustainable material development .

Mechanism of Action

The mechanism by which 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the chloro and hydroxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can influence enzyme activity, cellular signaling pathways, and other biochemical processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural analogs differ in substituent positions and functional groups, significantly altering their physicochemical and biological properties:

Key Observations :

- Hydroxy vs.

- Nitro Group Position : Nitro at the 5-position (as in the target compound) introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitution reactions compared to nitro at the 2-position (e.g., in CAS 18640-60-3) .

Physical and Spectral Properties

- Melting Points: Compounds with hydroxyl groups (e.g., CAS 50317-52-7 at 97–98°C) generally exhibit higher melting points than non-hydroxylated analogs due to hydrogen bonding .

- Spectroscopic Data: ¹H/¹³C NMR: Hydroxy and nitro groups cause distinct deshielding effects. For example, in 1-(5-chloro-2-nitrophenyl)ethanone, the nitro group shifts aromatic protons downfield . HSQC/HMBC: Used in and to confirm connectivity in tetrazole and imidazole derivatives, demonstrating the utility of advanced NMR techniques for structural elucidation .

Stability and Reactivity

Biological Activity

1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological effects, including anticancer, antimicrobial, and neuroprotective properties, supported by recent research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group, a hydroxyl group, and a nitro group attached to a phenyl ring. This structural configuration is believed to contribute to its biological activities through various mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays revealed that the compound has an IC50 value below 100 μM against HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines . The mechanism of action appears to involve the induction of apoptosis, as evidenced by morphological changes in treated cells and increased caspase activity .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 36 | Apoptosis induction |

| HeLa | 34 | Apoptosis induction |

| MCF-7 | <100 | Apoptosis induction |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. Studies indicate that it exhibits notable antibacterial activity, particularly against Gram-positive bacteria. The presence of the nitro group is thought to enhance its antimicrobial efficacy .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <50 μg/mL |

| Escherichia coli | <100 μg/mL |

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its neuroprotective effects. Research indicates that it inhibits acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic neurotransmission in the brain. This inhibition may have implications for treating neurodegenerative diseases such as Alzheimer's .

Case Studies

A notable case study involved the synthesis and biological evaluation of various derivatives of this compound. These derivatives were tested for their anticancer activity, revealing that modifications to the phenyl ring significantly affected their potency. For example, compounds with additional electron-withdrawing groups showed enhanced cytotoxicity compared to their parent compound .

Q & A

Q. What synthetic routes are commonly employed for preparing 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone, and what are their limitations?

The compound can be synthesized via Friedel-Crafts acylation of a substituted phenol precursor, followed by nitration. For example, chlorination and nitration steps must be carefully controlled to avoid over-functionalization. A key challenge is balancing the electron-withdrawing effects of the nitro and chloro groups during synthesis, which may require low-temperature conditions or protective group strategies (e.g., acetyl protection for the hydroxyl group) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, nitro at ~1520–1350 cm⁻¹). Sample preparation in CCl₄ or CS₂ matrices (5–10% concentration) is critical to avoid solvent interference .

- Mass Spectrometry (EI-MS) : Fragmentation patterns help confirm molecular ions (e.g., [M]⁺ peaks) and substituent positions. For example, chlorine isotopes (³⁵Cl/³⁷Cl) produce distinct isotopic clusters .

- X-ray Crystallography : Resolves steric effects of the nitro and chloro groups on the aromatic ring. Crystallization in polar solvents (e.g., ethanol/water mixtures) is recommended to enhance crystal quality .

Q. How does the compound’s solubility profile influence experimental design?

The compound is likely sparingly soluble in water due to its aromatic and nitro substituents but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Solubility tests should precede kinetic or catalytic studies to ensure homogeneous reaction conditions .

Q. What stability considerations are critical for storing and handling this compound?

The nitro group may render the compound sensitive to light and heat, potentially leading to decomposition or explosive byproducts. Storage in amber vials at –20°C under inert gas (e.g., N₂) is advised. Regular stability assays (e.g., TGA/DSC) are recommended .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-deficient aromatic ring’s behavior. Key parameters include:

- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites (e.g., nitro group’s electron-withdrawing effect).

- HOMO-LUMO Gaps : Predict charge-transfer interactions in catalytic or photochemical applications .

Q. What experimental strategies mitigate contradictions in spectroscopic data interpretation?

Q. How can degradation pathways of this compound be systematically analyzed under environmental conditions?

- Hyperspectral Imaging (HSI) : Monitors degradation products in real-time by tracking spectral changes (e.g., nitro group reduction to amine).

- LC-MS/MS : Identifies transient intermediates (e.g., hydroxylamine derivatives). Note that sample cooling is critical to slow organic degradation during long-term experiments .

Q. What strategies optimize regioselectivity in derivatization reactions involving the hydroxyl and nitro groups?

- Protective Group Chemistry : Temporarily block the hydroxyl group with trimethylsilyl (TMS) ethers to direct nitration or acylation to specific positions.

- pH-Controlled Reactions : Use basic conditions (pH > 10) to deprotonate the hydroxyl group, enhancing its nucleophilicity for selective alkylation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.